molecular formula C12H24ClNO4 B12843569 Isovaleryl-L-carnitine (chloride)

Isovaleryl-L-carnitine (chloride)

Cat. No.: B12843569
M. Wt: 281.77 g/mol
InChI Key: HWDFIOSIRGUUSM-UHFFFAOYSA-N
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Description

Isovaleryl-L-carnitine (chloride) is a naturally occurring acylcarnitine formed via the metabolic conversion of L-leucine. It is known for its role in various biological processes, including the inhibition of amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver . This compound has garnered interest due to its potential therapeutic applications and its involvement in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isovaleryl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with isovaleric acid, followed by the formation of the chloride salt. The reaction typically involves the use of reagents such as thionyl chloride or hydrochloric acid to introduce the chloride ion .

Industrial Production Methods

Industrial production of Isovaleryl-L-carnitine (chloride) involves large-scale esterification processes, where L-carnitine is reacted with isovaleric acid under controlled conditions. The resulting ester is then treated with hydrochloric acid to form the chloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-L-carnitine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Isovaleryl-L-carnitine (chloride) exerts its effects by modulating metabolic pathways. It inhibits amino acid deprivation-induced proteolysis and autophagy by interacting with specific molecular targets in the liver. The compound also promotes energy availability by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation . This mechanism is crucial for tissues with high energy demands, such as muscles and the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isovaleryl-L-carnitine (chloride) is unique due to its specific metabolic conversion from L-leucine and its role in inhibiting proteolysis and autophagy. Unlike other acylcarnitines, it has shown significant effects in promoting bone health and reducing apoptosis in hepatocyte growth factor-deprived cells . This makes it a valuable compound for both research and therapeutic applications.

Properties

Molecular Formula

C12H24ClNO4

Molecular Weight

281.77 g/mol

IUPAC Name

[3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H

InChI Key

HWDFIOSIRGUUSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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